4-Bromocrotonic acid

Descripción general

Descripción

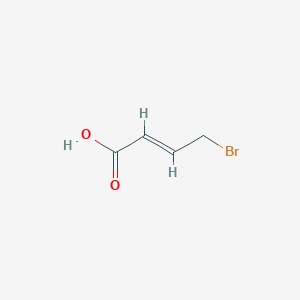

4-Bromocrotonic acid, also known as (E)-4-bromobut-2-enoic acid, is an organic compound with the molecular formula C4H5BrO2. It is a brominated derivative of crotonic acid and is characterized by the presence of a bromine atom attached to the fourth carbon of the crotonic acid backbone. This compound is a pale yellow to pale beige solid with a melting point of approximately 74°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures (around 77°C) for several hours .

Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing the reaction time significantly. The continuous-flow process allows for the rapid transfer of products from the reactor, minimizing undesired side reactions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromocrotonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The double bond in the crotonic acid backbone can participate in addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Various substituted crotonic acids depending on the nucleophile used.

Addition Products: Dibromocrotonic acid or other addition compounds.

Oxidation Products: Carboxylates or carbon dioxide.

Reduction Products: Alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Inhibition of Fatty Acid Oxidation

4-Bromocrotonic acid is recognized for its ability to inhibit mitochondrial beta-oxidation, which is crucial in fatty acid metabolism. It has been shown to effectively inhibit respiration supported by palmitoylcarnitine and acetoacetate in coupled rat heart mitochondria. Specifically, it targets key enzymes involved in beta-oxidation, such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, leading to a decrease in their activity and subsequently affecting overall fatty acid metabolism .

Case Study: Mitochondrial Functionality

In a study examining the effects of 4-BCA on mitochondrial functionality, researchers found that its application resulted in significant inhibition of cellular respiration in the presence of specific substrates. The compound demonstrated a kinetic profile where the inactivation rates of the thiolases were notably faster than that of respiration supported by acetoacetate, indicating its potential as a selective inhibitor in metabolic studies .

Impact on Cellular Metabolism

4-BCA has been utilized to investigate the effects of toxicants on fatty acid metabolism in liver cells. In HepG2 cells, it was observed that 4-BCA caused accumulation of triglycerides and inhibited palmitate metabolism at concentrations lower than those causing cytotoxicity. This highlights its utility in studying lipid metabolism disorders and the cellular mechanisms underlying fat accumulation .

Table 1: Effects of 4-BCA on HepG2 Cells

| Parameter | Control | This compound (4-BCA) |

|---|---|---|

| Triglyceride Accumulation | Low | High |

| Palmitate Metabolism | Normal | Inhibited |

| Cytotoxicity | None | Low |

Neuroprotective Studies

Research has also explored the neuroprotective implications of 4-BCA, particularly concerning myelin lipids as energy reserves in the nervous system. In experiments involving optic nerves, 4-BCA application led to a marked reduction in cell survival under glucose-deprived conditions, demonstrating its role as a potent inhibitor of energy production via beta-oxidation. This suggests that targeting fatty acid oxidation pathways may have implications for neurodegenerative diseases where energy metabolism is compromised .

Case Study: Optic Nerve Survival

In a controlled experiment, optic nerves incubated with 25 µM of 4-BCA showed only 30% cell survival after 16 hours when glucose was absent, indicating significant reliance on fatty acid metabolism for energy under stress conditions .

Synthetic Applications

Beyond its biological applications, this compound has been employed as a reagent in organic synthesis. For instance, it has been used in indium-mediated reactions to add to aldehydes and ketones, facilitating the production of α-allyl-β-hydroxy carboxylic acids. This aspect underscores its versatility not only as a biochemical tool but also as a synthetic intermediate in organic chemistry .

Cardiovascular Research

In cardiovascular studies, 4-BCA has been investigated for its effects on ischemic heart conditions. It has been shown to influence myocardial performance during ischemia by blocking fatty acid oxidation pathways, which may provide insights into potential therapeutic strategies for heart disease management .

Mecanismo De Acción

The mechanism of action of 4-bromocrotonic acid involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the crotonic acid backbone make it a reactive intermediate that can participate in multiple chemical reactions. In biological systems, it can act as an inhibitor of specific enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity .

Comparación Con Compuestos Similares

4-Bromocrotonic acid can be compared with other similar compounds such as:

Crotonic Acid: The non-brominated parent compound, which is less reactive due to the absence of the bromine atom.

4-Chlorocrotonic Acid: A chlorinated derivative with similar reactivity but different electronic and steric properties.

4-Iodocrotonic Acid: An iodinated derivative with higher reactivity due to the larger size and lower bond dissociation energy of the iodine atom.

Uniqueness: this compound is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. The presence of the bromine atom enhances its reactivity compared to crotonic acid, while its smaller size compared to iodinated derivatives allows for more controlled reactions .

Actividad Biológica

4-Bromocrotonic acid (4-BCA) is a compound with significant biological activities, particularly in the context of fatty acid metabolism and glucose transport. This article explores the mechanisms of action, effects on cellular metabolism, and relevant case studies highlighting its biological activity.

4-BCA primarily functions as an inhibitor of fatty acid oxidation and ketone body degradation. Research indicates that it effectively inhibits respiration in coupled rat heart mitochondria when supported by substrates like palmitoylcarnitine and acetoacetate, while having minimal impact on pyruvate-supported respiration . The inhibition is attributed to the compound's conversion into 3-keto-4-bromobutyryl-CoA, which selectively inhibits key enzymes involved in beta-oxidation, specifically 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase .

Inhibition of Glucose Transport

In addition to its effects on fatty acid metabolism, 4-BCA has been shown to interfere with insulin-stimulated glucose transport. It inhibits the translocation of GLUT4, a critical glucose transporter, by affecting the activation of protein kinase B (PKB) without altering insulin receptor substrate-1-associated phosphatidylinositol 3-kinase activity . This suggests that 4-BCA may contribute to insulin resistance by disrupting normal glucose uptake mechanisms.

Fatty Acid Accumulation

Studies using HepG2 cells have demonstrated that 4-BCA induces cellular fat accumulation by inhibiting palmitate metabolism. It was observed that at lower concentrations than those causing cytotoxicity, 4-BCA depleted mitochondrial ATP levels, leading to impaired fatty acid metabolism and increased lipid droplet formation . The compound also alters acylcarnitine profiles in treated cells, indicating disruptions in normal fatty acid transport processes .

Case Studies

Propiedades

IUPAC Name |

(E)-4-bromobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGZROJTAUYFQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878724 | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-36-1, 20629-35-0 | |

| Record name | 4-Bromocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-4-bromobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.